1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” is a chemical compound with the linear formula C22H23NO3 . It is part of a class of compounds known as benzofurans, which are found in both natural and synthetic forms and have a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” is characterized by a benzofuran core, which is a bicyclic structure consisting of a fused benzene and furan ring . The compound also features an ethoxy group and a phenyl group attached to the benzofuran core, as well as a carbonyl group linking the core to a 4-methylpiperazine ring .Scientific Research Applications
- Some substituted benzofurans exhibit significant anticancer effects. Compound 36, a derivative of 1-[(5-ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine, has demonstrated cell growth inhibition in various cancer cell lines. Notably, it shows inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
- Given the overactive receptor tyrosine kinase (TK) signaling pathway in cancer, inhibiting these receptors is a potential therapeutic strategy. Compounds like 1-[(5-ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine may play a role in TK inhibition .
- Benzofuran derivatives have gained attention as potential antimicrobial agents. With rising multidrug-resistant infections, novel compounds are urgently needed. Although specific studies on this compound are scarce, its structural features suggest it could be explored for antimicrobial properties .
- Benzofuran derivatives have been investigated for their neuroprotective potential. While more research is needed, the unique structure of 1-[(5-ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine may contribute to neuroprotection .
- Benzofuran-based compounds often exhibit anti-inflammatory effects. Although direct evidence for this specific compound is limited, its benzofuran moiety suggests potential anti-inflammatory properties .
- Benzofuran derivatives have been studied for cardiovascular benefits. While not extensively explored, 1-[(5-ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine’s structure warrants investigation in this context .
Anticancer Properties
Receptor Tyrosine Kinase (TK) Inhibition
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Activity
Cardiovascular Applications
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine” are currently unknown
Mode of Action
It’s known that benzofuran derivatives can exhibit various biological activities, including antimicrobial properties . The specific interactions between this compound and its targets, as well as the resulting changes, need to be elucidated through further studies.
Biochemical Pathways
Benzofuran derivatives have been shown to impact various biochemical processes , but the specific pathways influenced by this compound remain to be identified.
Result of Action
Benzofuran derivatives have been associated with a range of biological effects, including antimicrobial activity
properties
IUPAC Name |
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-26-17-9-10-19-18(15-17)20(21(27-19)16-7-5-4-6-8-16)22(25)24-13-11-23(2)12-14-24/h4-10,15H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQPLWLQJISDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.